Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane
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Overview
Description
Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane is a chemical compound with a unique structure that includes a cyclopentene ring substituted with a methyl group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane typically involves the reaction of 2-methylcyclopent-1-en-1-yl derivatives with trimethylsilyl reagents under specific conditions. One common method is the hydrosilylation of 2-methylcyclopent-1-en-1-yl ethylene with trimethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of specialty polymers and coatings with improved properties.
Mechanism of Action
The mechanism by which Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the compound can participate in various chemical reactions, modifying the properties of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl-1-cyclopenten-1-yl)-ethanone: A ketone with a similar cyclopentene structure.
1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl): Another compound with a cyclohexene ring and similar functional groups.
Uniqueness
Trimethyl[1-(2-methylcyclopent-1-en-1-yl)ethyl]silane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific modifications of molecular structures.
Properties
CAS No. |
138061-13-9 |
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Molecular Formula |
C11H22Si |
Molecular Weight |
182.38 g/mol |
IUPAC Name |
trimethyl-[1-(2-methylcyclopenten-1-yl)ethyl]silane |
InChI |
InChI=1S/C11H22Si/c1-9-7-6-8-11(9)10(2)12(3,4)5/h10H,6-8H2,1-5H3 |
InChI Key |
AICNEZYQAKOXOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC1)C(C)[Si](C)(C)C |
Origin of Product |
United States |
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